1'-(2-(ethylthio)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Description
Properties
IUPAC Name |
1'-(2-ethylsulfanylbenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-2-26-18-10-6-4-8-16(18)19(23)22-13-11-21(12-14-22)17-9-5-3-7-15(17)20(24)25-21/h3-10H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDKCUBALCNCHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1'-(2-(ethylthio)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS Number: 1705096-47-4) is a synthetic organic molecule that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of 367.46 g/mol, this compound is characterized by its unique spiro structure, which may contribute to its pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Neuroprotective Effects
Neuroprotection is another area where the compound may exhibit activity. Compounds derived from spiro structures have been reported to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s. A study focusing on related compounds demonstrated AChE inhibition with IC50 values ranging from 0.06 to 12.11 μM, indicating potential for neuroprotective applications . The exact IC50 for this compound remains to be determined.
Antimicrobial Activity
Preliminary data suggest that derivatives of spiro compounds possess antimicrobial properties. For instance, some spiro compounds have displayed antifungal activity against various pathogens . Although direct studies on this specific compound are scarce, its structural similarities to known antimicrobial agents warrant exploration in this domain.
Research Findings and Case Studies
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